molecular formula C8H7NO3 B3327608 1H-indole-3,5,6-triol CAS No. 3569-19-5

1H-indole-3,5,6-triol

Cat. No.: B3327608
CAS No.: 3569-19-5
M. Wt: 165.15 g/mol
InChI Key: TYTJJQZBTLMGRT-UHFFFAOYSA-N
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Description

1H-indole-3,5,6-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1H-indole-3,5,6-triol typically involves multi-step organic reactions. One common method includes the hydroxylation of indole derivatives under specific conditions. . Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1H-indole-3,5,6-triol undergoes various chemical reactions, including:

Scientific Research Applications

1H-indole-3,5,6-triol has numerous applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in biological systems, including its potential as an antioxidant and its interactions with enzymes.

    Medicine: Research is ongoing into its potential therapeutic applications, such as anticancer and antiviral treatments.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-indole-3,5,6-triol involves its interaction with various molecular targets. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

1H-indole-3,5,6-triol can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.

    Indole-3-acetonitrile: Studied for its role in plant defense mechanisms.

This compound is unique due to the specific positioning of its hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1H-indole-3,5,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-6-1-4-5(2-7(6)11)9-3-8(4)12/h1-3,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTJJQZBTLMGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314658
Record name 1H-Indole-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3569-19-5
Record name 1H-Indole-3,5,6-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3569-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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